Cas no 1707747-06-5 (6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid)
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid
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- Inchi: 1S/C12H9BrN2O3/c1-7-14-10(12(16)17)6-11(15-7)18-9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,17)
- InChI Key: UQAIMXRMDYPVDF-UHFFFAOYSA-N
- SMILES: C1(C)=NC(OC2=CC=C(Br)C=C2)=CC(C(O)=O)=N1
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509589-1g |
6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylicacid |
1707747-06-5 | 97% | 1g |
$908 | 2023-03-10 |
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid (CAS No. 1707747-06-5): A Comprehensive Overview
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid (CAS No. 1707747-06-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid.
Chemical Properties and Structure
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid is a pyrimidine derivative with a molecular formula of C15H12BrN2O3. The compound features a pyrimidine ring substituted with a 4-bromophenoxy group and a methyl group at the 2-position. The carboxylic acid moiety at the 4-position adds to its chemical versatility and reactivity. The presence of the bromine atom in the phenoxy group provides an additional handle for further functionalization, making it an attractive starting material for synthetic chemists.
Synthesis Methods
The synthesis of 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-methyl-6-hydroxypyrimidine-4-carboxylic acid with 1-bromo-4-fluorobenzene in the presence of a base such as potassium carbonate. This method typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, leading to the formation of the desired product.
An alternative synthetic route involves the coupling of 2-methyl-6-chloropyrimidine-4-carboxylic acid with 4-bromophenol using a palladium-catalyzed cross-coupling reaction. This method is particularly useful for large-scale synthesis due to its high efficiency and robustness.
Biological Activities and Therapeutic Potential
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid has been extensively studied for its biological activities, particularly in the context of anticancer and antiviral applications. Recent research has highlighted its potential as a lead compound for the development of novel therapeutic agents.
In anticancer studies, 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid has shown significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that this compound can effectively inhibit the activity of kinases such as AKT and ERK, which are often dysregulated in cancer cells.
In antiviral research, 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid has exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The compound's ability to interfere with viral replication processes makes it a promising candidate for further development as an antiviral agent.
Recent Research Advancements
The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the potential applications of 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the design of more potent and selective inhibitors against specific targets involved in cancer progression.
Another study focused on optimizing the pharmacokinetic properties of 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid. Through structural modifications and prodrug strategies, researchers were able to improve its solubility, stability, and bioavailability, thereby enhancing its therapeutic efficacy.
In addition to these efforts, ongoing clinical trials are evaluating the safety and efficacy of compounds derived from 6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid. Preliminary results have been encouraging, suggesting that this class of compounds holds great promise for future drug development.
Conclusion
6-(4-Bromo-phenoxy)-2-methyl-pyrimidine-4-carboxylic acid (CAS No. 1707747-06-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and therapeutic uses will emerge, contributing to the ongoing quest for more effective treatments for various diseases.
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